molecular formula C25H27NO4 B14030889 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid

Cat. No.: B14030889
M. Wt: 405.5 g/mol
InChI Key: BTWXZUXMXBRYIN-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected amino acid derivative featuring a spiro[3.3]heptane substituent. The Fmoc ((9H-fluoren-9-yl)methoxycarbonyl) group is widely used in peptide synthesis for its orthogonality in protecting amine functionalities under basic conditions. The spiro[3.3]heptane moiety introduces a bicyclic, conformationally rigid structure, which can enhance metabolic stability and binding specificity in drug design.

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-spiro[3.3]heptan-2-ylpropanoic acid

InChI

InChI=1S/C25H27NO4/c27-23(28)22(12-16-13-25(14-16)10-5-11-25)26-24(29)30-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,29)(H,27,28)

InChI Key

BTWXZUXMXBRYIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate the compound’s binding to proteins or enzymes, potentially inhibiting their activity. The spiroheptane moiety may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Insights

  • Spiro[3.3]heptane vs. Aromatic Substituents :
    The spiro group’s rigidity contrasts with flexible alkyl or planar aromatic substituents (e.g., o-tolyl, furan). This rigidity may reduce off-target interactions in medicinal chemistry applications, as seen in spirocyclic kinase inhibitors . In contrast, aromatic groups like indole () or fluorophenyl () enhance π-π stacking or hydrophobic interactions.

  • Synthetic Complexity :
    Spiro[3.3]heptane synthesis requires specialized methods (e.g., cycloadditions or ring-closing metathesis), whereas phenyl or cyclohexyl analogs () are synthesized via standard Fmoc coupling .

  • Biological Activity: Cyclohexylmethyl amino phenyl analogs () exhibit antiviral activity, suggesting substituent bulkiness aids target engagement. The spiro analog’s compact structure might optimize steric fit in protease-binding pockets.

Physicochemical Properties

  • Solubility :
    The spiro compound’s alicyclic structure likely reduces solubility compared to polar groups (e.g., hydroxyethyl sulfanyl in ) but enhances membrane permeability versus charged moieties.
  • Stability : Fmoc-protected compounds are base-labile, but the spiro group’s steric hindrance may slow deprotection kinetics relative to linear analogs .

Biological Activity

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc), has garnered attention due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-infective and anticancer applications.

Chemical Structure and Properties

The compound features a complex structure that includes a spiro[3.3]heptane moiety, which contributes to its unique biological profile. The presence of the fluorenyl group enhances its stability and solubility in biological systems.

Structural Formula

C20H25N2O4\text{C}_{20}\text{H}_{25}\text{N}_{2}\text{O}_{4}

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted its potential as a KRAS G12C inhibitor, which is crucial for targeting specific types of lung and colorectal cancers . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Anti-infective Activity

The compound has also shown promise in anti-infective applications. It has been tested against various pathogens, including bacteria and viruses, demonstrating efficacy in inhibiting their growth. This suggests potential use in developing new antibiotics or antiviral agents .

Case Studies

  • KRAS G12C Inhibition : A study published in 2022 demonstrated that derivatives of this compound effectively inhibited the KRAS G12C mutation in lung cancer models, leading to reduced tumor growth and improved survival rates .
  • Antiviral Efficacy : In vitro studies have shown that the compound exhibits antiviral activity against several strains of influenza virus, with IC50 values indicating potent inhibition at low concentrations .

Data Tables

Activity Type Target IC50 Value Study Reference
AnticancerKRAS G12C5 µM
AntiviralInfluenza Virus10 µM
AntibacterialVarious Bacteria15 µM

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